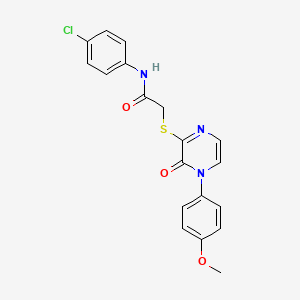

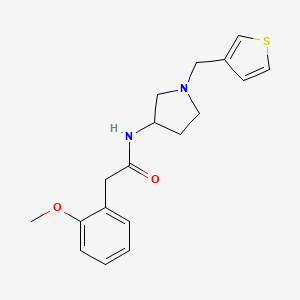

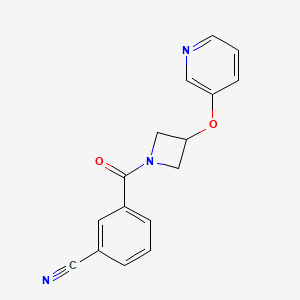

![molecular formula C11H9N3O4 B2943772 3-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]pyridine-2-carboxylic Acid CAS No. 890961-23-6](/img/structure/B2943772.png)

3-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]pyridine-2-carboxylic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Oxazole is a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom . It’s an important nucleus in medicinal chemistry due to its wide spectrum of biological activities . The compound you mentioned seems to be a derivative of oxazole, with additional functional groups attached.

Synthesis Analysis

Oxazoline, a related compound to oxazole, can be synthesized from various substrates such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes . The specific synthesis pathway for your compound would depend on the exact structure and functional groups present.Molecular Structure Analysis

The molecular structure of oxazole derivatives generally consists of a five-membered ring with one oxygen atom and one nitrogen atom . The exact structure of your compound would include additional functional groups attached to this base structure.Chemical Reactions Analysis

The chemical reactions involving oxazole derivatives can vary widely depending on the specific functional groups present in the molecule. Oxazoline, a related compound, has been synthesized in the presence of ZnCl2 as a Lewis acid catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can vary depending on their exact structure. For example, oxazole itself is a stable liquid at room temperature with a boiling point of 69 °C . The properties of your specific compound would depend on its exact structure and functional groups.科学的研究の応用

Useful Scaffold for Highly Functionalized Isoxazoles : A study by Ruano, Fajardo, and Martín (2005) described the use of a similar compound as a convenient scaffold for synthesizing highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles. This indicates its potential in synthetic chemistry for the development of new compounds (Ruano, Fajardo, & Martín, 2005).

Potential in Antibacterial Agents : Toja et al. (1986) synthesized a series of compounds including pyridine derivatives that showed in vitro antibacterial activity. This suggests the potential use of similar pyridine carboxylic acids in developing new antibacterial agents (Toja, Kettenring, Goldstein, & Tarzia, 1986).

Antimycobacterial Activity : Gezginci, Martin, and Franzblau (1998) investigated pyridines and pyrazines substituted with various isosteres for their activity against Mycobacterium tuberculosis. Their research highlights the potential application of pyridine carboxylic acids in antimycobacterial drug development (Gezginci, Martin, & Franzblau, 1998).

Catalysis and Reaction Mechanism Studies : Neely and Rovis (2014) conducted a study on the Rh(III)-catalyzed decarboxylative coupling of acrylic acids with unsaturated oxime esters, using carboxylic acids as traceless activators. This research provides insights into the role of similar pyridine carboxylic acids in catalytic reactions and their mechanisms (Neely & Rovis, 2014).

Structural Analysis in Chemistry : Trujillo-Ferrara et al. (2004) examined the structural differences in isomers of a benzoxazol compound. Their work highlights the importance of structural analysis in understanding the properties of compounds, which can be applicable to the study of pyridine carboxylic acids (Trujillo-Ferrara et al., 2004).

Synthesis and Crystal Structure Investigation : Ramasubramanian et al. (2007) focused on the synthesis and crystal structure of pyridine derivatives. Such studies are crucial for understanding the physical and chemical properties of pyridine carboxylic acids (Ramasubramanian et al., 2007).

Extraction and Separation Processes : Kumar and Babu (2009) investigated the extraction of pyridine-3-carboxylic acid using various solvents. This research is significant for the separation and purification processes in pharmaceutical and biochemical industries (Kumar & Babu, 2009).

Luminescent and Catalytic Properties : A study by McCarney et al. (2015) described the formation of a luminescent metallogel from a pyridine ligand, indicating potential applications in materials science and catalysis (McCarney et al., 2015).

Antimicrobial Activity : Sidhaye et al. (2011) synthesized pyridine carboxillic acid derivatives and screened them for antimycobacterial activity, indicating their potential use in developing new antimicrobial agents (Sidhaye et al., 2011).

Spectroscopic and Thermal Properties : Rzączyńska et al. (2010) investigated the thermal and spectroscopic properties of lanthanide complexes with pyridine dicarboxylic acid, highlighting applications in materials science and coordination chemistry (Rzączyńska, Danczowska-Burdon, & Sienkiewicz-Gromiuk, 2010).

Safety and Hazards

特性

IUPAC Name |

3-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4/c1-6-5-8(14-18-6)13-10(15)7-3-2-4-12-9(7)11(16)17/h2-5H,1H3,(H,16,17)(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVNXKKXYJYPCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=C(N=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

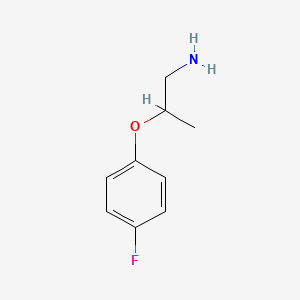

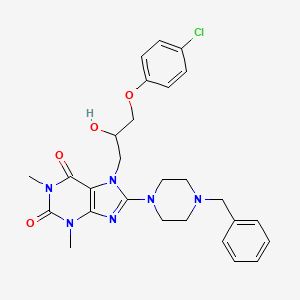

![1-([2,3'-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea](/img/structure/B2943689.png)

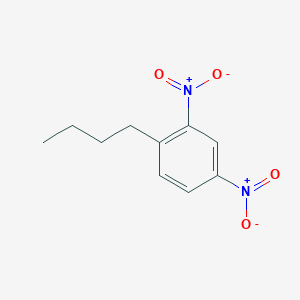

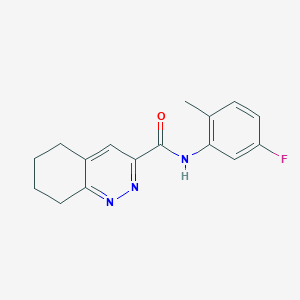

![Benzo[d]thiazol-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2943692.png)

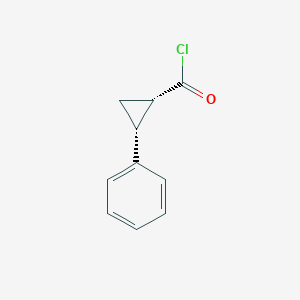

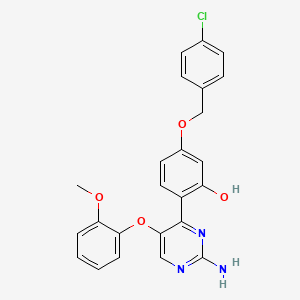

![4-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)benzenesulfonamide](/img/structure/B2943696.png)

![{3-Methylbicyclo[1.1.0]butan-1-yl}methanamine](/img/structure/B2943697.png)

![9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene](/img/structure/B2943705.png)